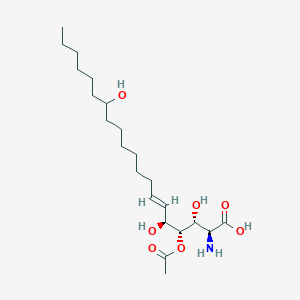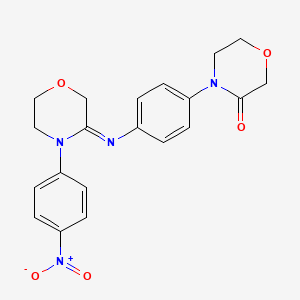
3-(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C8H10N2O3 azatyrosine . It is a derivative of the amino acid tyrosine, where the aromatic ring is substituted with a pyridine ring. This compound has a molecular weight of 182.18 g/mol and is known for its biological and chemical significance .
準備方法
Synthetic Routes and Reaction Conditions
Azatyrosine can be synthesized through various synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with L-alanine in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of azatyrosine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Azatyrosine undergoes various chemical reactions, including:
Oxidation: Azatyrosine can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert azatyrosine into its reduced forms.
Substitution: The pyridine ring in azatyrosine can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced azatyrosine.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Azatyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds
作用機序
類似化合物との比較
Similar Compounds
Tyrosine: An amino acid with a similar structure but lacks the pyridine ring.
Phenylalanine: Another amino acid with a benzene ring instead of a pyridine ring.
Histidine: Contains an imidazole ring, differing from the pyridine ring in azatyrosine
Uniqueness
Azatyrosine’s uniqueness lies in its pyridine ring, which imparts distinct chemical and biological properties compared to other amino acids. This structural difference allows azatyrosine to participate in unique chemical reactions and exhibit specific biological activities .
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)8-10-9-6(13-8)3-4-7(11)12/h3-5H,1-2H3,(H,11,12) |
InChIキー |
CQPZNSOWDZTHBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN=C(O1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dichlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110055.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110060.png)
![7-Bromo-1-[4-(propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110061.png)

![(2E)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B14110071.png)
![7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110091.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110099.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14110101.png)
![N-(2,3-dihydro-1H-inden-5-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B14110102.png)

![N-(3-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14110115.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14110135.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110137.png)

